Cycloartenol is a natural product found in Camellia sinensis, Paeonia emodi, and other organisms with data available.
Cycloartenol
CAS No.: 469-38-5
Cat. No.: VC21356347
Molecular Formula: C30H50O
Molecular Weight: 426.7 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 469-38-5 |
---|---|
Molecular Formula | C30H50O |
Molecular Weight | 426.7 g/mol |
IUPAC Name | (1S,3R,6S,8R,11S,12S,15R,16R)-7,7,12,16-tetramethyl-15-[(2R)-6-methylhept-5-en-2-yl]pentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-ol |
Standard InChI | InChI=1S/C30H50O/c1-20(2)9-8-10-21(3)22-13-15-28(7)24-12-11-23-26(4,5)25(31)14-16-29(23)19-30(24,29)18-17-27(22,28)6/h9,21-25,31H,8,10-19H2,1-7H3/t21-,22-,23+,24+,25+,27-,28+,29-,30+/m1/s1 |
Standard InChI Key | ONQRKEUAIJMULO-YBXTVTTCSA-N |
Isomeric SMILES | C[C@H](CCC=C(C)C)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)CC[C@@H](C5(C)C)O)C)C |
SMILES | CC(CCC=C(C)C)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)O)C)C |
Canonical SMILES | CC(CCC=C(C)C)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)O)C)C |
Melting Point | 99 °C |
Chemical Structure and Properties
Chemical Identity
Cycloartenol (C30H50O) is a pentacyclic triterpenoid that belongs to the sterol class of steroids. It features a characteristic cyclopropane ring between C-9 and C-19, distinguishing it structurally from lanosterol. Its systematic name is (3S,5R,8S,9S,10R,13R,14S,17R)-17-((R)-1,5-Dimethyl-hex-4-enyl)-4,4,13,14-tetramethyl-tetradecahydro-cyclopropa cyclopenta[a]phenanthren-3-ol .
Physical and Chemical Properties
Cycloartenol exhibits specific physical and chemical properties that are important for its identification and characterization. Table 1 summarizes these properties:
Table 1: Physical and Chemical Properties of Cycloartenol
Biosynthesis
Cycloartenol Biosynthetic Pathway
The biosynthesis of cycloartenol represents a critical divergence point in sterol biosynthesis between plants and other organisms. In higher plants, cycloartenol is formed through the cyclization of 2,3-oxidosqualene, catalyzed by the enzyme cycloartenol synthase (CAS) . This enzymatic reaction proceeds via the formation of a protosteryl cation intermediate, followed by the deprotonation of the H-19 proton, resulting in the characteristic cyclopropane ring .
Dual Biosynthetic Pathways to Phytosterols
Contrary to the long-held belief that phytosterols in plants are exclusively synthesized via cycloartenol, recent research has revealed the existence of dual biosynthetic pathways. Studies with Arabidopsis have demonstrated that phytosterols can be synthesized via both cycloartenol and lanosterol pathways . The lanosterol pathway, catalyzed by lanosterol synthase (LAS1), represents an alternative route that contributes to phytosterol biosynthesis in certain plant species.
To investigate these dual pathways, researchers employed isotope-labeled precursors such as [6-¹³C²H₃]mevalonate, allowing them to track the fate of specific hydrogen atoms during biosynthesis. By analyzing the deuterium retention patterns at the C-19 position of the resulting phytosterols using ¹³C-{¹H}{²H}NMR techniques, they could determine whether the phytosterols were synthesized via cycloartenol or lanosterol . Phytosterols retaining two deuterium atoms at C-19 indicated biosynthesis via cycloartenol, while those retaining three deuterium atoms suggested the lanosterol pathway .
Mechanism of Cycloartenol Biosynthesis
The mechanism of cycloartenol biosynthesis has been elucidated through isotopic labeling studies. Research on Solanum tuberosum leaves using [2-¹⁴C,(4R)-4-³H₁]mevalonic acid revealed that the ³H/¹⁴C atomic ratio in cycloartenol was 6:6, identical to that in squalene . This finding eliminates lanosterol as a possible biosynthetic precursor of cycloartenol and indicates that a hydrogen migration from C-9 to C-8 occurs during biosynthesis .
Chemical isomerization of cycloartenol to lanosterol (which showed a ³H/¹⁴C ratio of 5:6) and parkeol (³H/¹⁴C ratio of 6:6) further confirmed this hydrogen migration . The retained ³H/¹⁴C ratio of 6:6 in 24-methylenecycloartanol demonstrated that the hydrogen atom at C-24 is preserved during alkylation of the cycloartenol side chain .
Table 2: Comparison of Key Features in Cycloartenol and Lanosterol Biosynthetic Pathways
Natural Sources and Distribution
Cycloartenol is widely distributed in the plant kingdom, where it serves as a crucial intermediate in phytosterol biosynthesis. It has been identified in numerous plant species and is particularly abundant in certain botanical sources:
Table 3: Notable Natural Sources of Cycloartenol
The presence of cycloartenol in these diverse plant sources underscores its fundamental role in plant sterol metabolism across different taxonomic groups.
Chemical Modifications and Derivatives
Cycloartenol can undergo various chemical modifications to produce derivatives with potentially enhanced biological activities. Recent research has focused on specific transformations of the cycloartenol structure:
Synthesis of Dihydrocycloartenol
Researchers have developed methods to chemically modify cycloartenol isolated from natural sources. One such modification involves the synthesis of dihydrocycloartenol through a sequence of reactions including acetylation, deacetylation, and hydrogenation . The hydroxyl group present in cycloartenol at position C-3 provides a reactive site for these chemical transformations.
Nitrobenzoate Formation
The hydroxyl group at C-3 of cycloartenol has also been utilized for nitrobenzoate formation, further expanding the range of cycloartenol derivatives with potential biological activities .
Biological Activities
Role in Plant Metabolism
Cycloartenol serves as the biosynthetic precursor to various phytosterols in plants, including campesterol and sitosterol . These phytosterols play critical roles in plant cell membrane structure and function, similar to the role of cholesterol in animal cells. Additionally, they serve as precursors for the biosynthesis of plant steroid hormones, such as brassinosteroids, which regulate various aspects of plant growth and development.
Anticancer Activity
Cycloartenol isolated from the latex of Artocarpus heterophyllus, along with its chemically modified derivatives, has been evaluated for anticancer activity against the MCF7 breast cancer cell line . These findings suggest potential applications in cancer research and therapy.
Antimicrobial Properties
Some pentacyclic triterpenoids related to cycloartenol have demonstrated antimicrobial activities, as reported in studies on Cameroonian propolis from the Ngaoundal region . These findings indicate potential applications in the development of new antimicrobial agents.
Research Applications
Biotransformation Studies
Cycloartenol has been utilized in biotransformation studies to investigate sterol metabolism in various organisms. For example, research has shown that selected species of the order Peronosporales, which are unable to epoxidize squalene and thus synthesize sterols independently, can metabolize exogenous cycloartenol to lanosterol and, in some organisms, to fucosterol, ergosterol, and cholesterol . These studies suggest the presence of vestigial sterol synthetic pathways in these organisms, potentially deriving from cycloartenol followed by isomerization to lanosterol and then to other sterols.
Evolutionary Studies
The dual biosynthetic pathways to phytosterols via cycloartenol and lanosterol provide valuable insights into the evolutionary relationships between plant and animal/fungal sterol biosynthesis. The LAS1 gene expression is reported to be induced by jasmonate application and is thought to have evolved from an ancestral cycloartenol synthase to a triterpenoid synthase . This evolutionary perspective enhances our understanding of the development of diverse sterol biosynthetic pathways across different organisms.
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